molecular formula C18H18N2O3 B5815776 (E)-N-BENZYL-N-ETHYL-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-BENZYL-N-ETHYL-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5815776
M. Wt: 310.3 g/mol
InChI Key: CGBZFSLGBCECLY-OUKQBFOZSA-N
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Description

(E)-N-Benzyl-N-ethyl-3-(2-nitrophenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an ethyl group, and a nitrophenyl group attached to a propenamide backbone

Properties

IUPAC Name

(E)-N-benzyl-N-ethyl-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-19(14-15-8-4-3-5-9-15)18(21)13-12-16-10-6-7-11-17(16)20(22)23/h3-13H,2,14H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBZFSLGBCECLY-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Benzyl-N-ethyl-3-(2-nitrophenyl)-2-propenamide typically involves the reaction of N-benzyl-N-ethylamine with 3-(2-nitrophenyl)-2-propenoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Benzyl-N-ethyl-3-(2-nitrophenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The double bond in the propenamide backbone can be hydrogenated to form the corresponding saturated amide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-benzyl-N-ethyl-3-(2-aminophenyl)-2-propenamide.

    Reduction: Formation of N-benzyl-N-ethyl-3-(2-nitrophenyl)propionamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-Benzyl-N-ethyl-3-(2-nitrophenyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-Benzyl-N-ethyl-3-(2-nitrophenyl)-2-propenamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine
  • N-benzyl-N-ethyl-3-(2-nitrophenyl)propionamide
  • N-benzyl-N-ethyl-3-(2-aminophenyl)-2-propenamide

Uniqueness

(E)-N-Benzyl-N-ethyl-3-(2-nitrophenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group allows for various chemical modifications, while the benzyl and ethyl groups enhance its lipophilicity and potential biological activity.

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